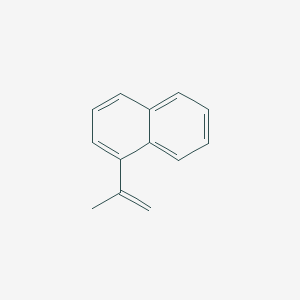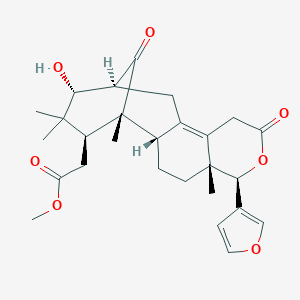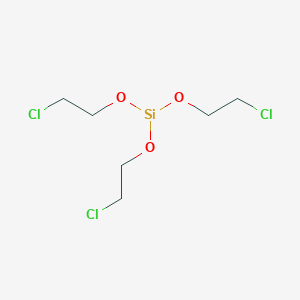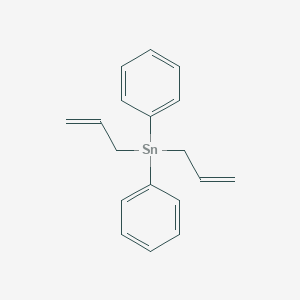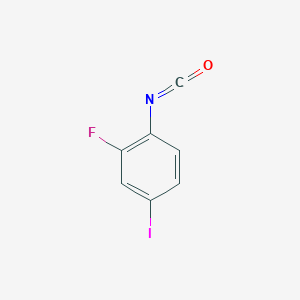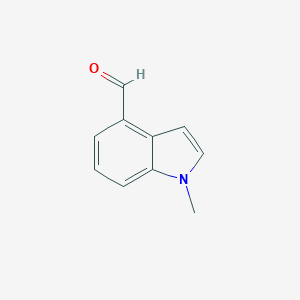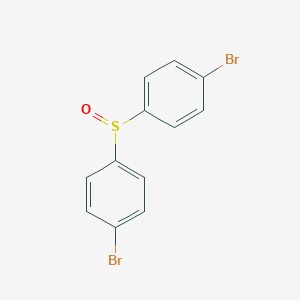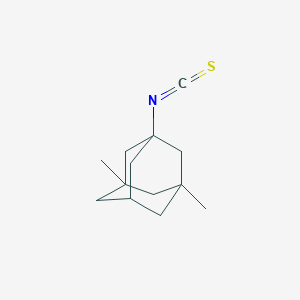
1-Isothiocyanato-3,5-dimethyladamantane
Vue d'ensemble
Description
1-Isothiocyanato-3,5-dimethyladamantane is a chemical compound . It is also known as 3,5-dimethyl-1-adamantyl isothiocyanate .
Synthesis Analysis
A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% has been described . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields . The synthesis was carried out by treating (3,5-dimethyladamantan-1-yl)acetic acid with equimolar amounts of diphenylphosphoryl azide (DPPA) and triethylamine in toluene followed by extraction with diethyl ether .Molecular Structure Analysis
The molecular formula of this compound is CHNS. Its average mass is 221.362 Da and its monoisotopic mass is 221.123825 Da .Chemical Reactions Analysis
The reaction of 1- [isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield . 1- [Isocyanato (phenyl)methyl]-3,5-dimethyladamantane was involved in the reactions with fluorine (chlorine)-containing anilines and trans-4-amino- (cyclohexyloxy)benzoic acid to obtain another series of ureas with a yield of 29–74% .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 299.5±7.0 °C at 760 mmHg, and a flash point of 139.3±26.0 °C . It has a molar refractivity of 66.4±0.5 cm^3, a polar surface area of 44 Å^2, and a molar volume of 184.1±7.0 cm^3 .Applications De Recherche Scientifique
Inhibition of Carcinogenesis
Isothiocyanates, including 1-Isothiocyanato-3,5-dimethyladamantane, have demonstrated potent inhibitory effects on carcinogenesis in various animal models, particularly in lung and esophageal cancers. The primary mechanism is believed to involve the selective inhibition of cytochrome P450 enzymes responsible for the metabolic activation of carcinogens. Additionally, isothiocyanates can induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Phenethyl isothiocyanate, a specific type of isothiocyanate, has been recognized for its effectiveness against lung tumors induced by tobacco-specific nitrosamines, highlighting its potential as a chemopreventive agent against lung cancer (Hecht, 2000).
Antimicrobial Activity Against Human Infections
Research on isothiocyanates has revealed their significant antimicrobial properties against a variety of human pathogens, including those resistant to common antibiotics. These compounds, resulting from the enzymatic hydrolysis of glucosinolates found in the Brassicales order, have been explored for their potential as alternative or supportive treatments to conventional antibiotics. However, the variations in experimental protocols and results across studies highlight the need for standardized methods to accurately compare the antimicrobial activity of different isothiocyanates (Romeo et al., 2018).
Interaction with Liquid Crystal Dimers
The study of methylene-linked liquid crystal dimers, including those structurally similar to this compound, has revealed the formation of a twist-bend nematic phase in addition to a normal nematic phase. These findings are crucial for understanding the transitional properties and potential applications of these compounds in advanced materials and display technologies (Henderson & Imrie, 2011).
Chemopreventive Properties
Isothiocyanates have been extensively studied as chemopreventive agents due to their ability to target various stages of tumor growth, including initiation, promotion, and progression. The covalent binding of isothiocyanates to specific protein targets is believed to play a significant role in inducing apoptosis and inhibiting cell growth, providing insights into the molecular mechanisms of their anticarcinogenic activities (Mi, Di Pasqua, & Chung, 2011).
Biological Targets and Molecular Mechanisms
Isothiocyanates interact with a wide array of molecular targets, leading to diverse biological responses such as stimulation of cellular antioxidant systems, induction of apoptosis, and interference with cytokine production and activity. Their anti-cancer and anti-inflammatory properties are linked to direct protein modification, disruption of redox homeostasis, and increased thiol oxidation. Identifying the molecular targets and understanding the structure-activity relationships are crucial for exploiting the therapeutic potential of isothiocyanates (Brown & Hampton, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-isothiocyanato-3,5-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBQJLFQKPPSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344323 | |
| Record name | 1-Isothiocyanato-3,5-dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136860-49-6 | |
| Record name | 1-Isothiocyanato-3,5-dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



